ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Mechanism of Action
Target of Action
It is known that similar compounds have shown potent fungicidal activity . Therefore, it can be inferred that this compound may also target certain types of fungi.
Mode of Action
It is known that similar compounds interact with their targets by forming hydrazone derivatives . This interaction could potentially lead to changes in the target organism, such as disruption of essential biochemical processes.
Biochemical Pathways
Based on the fungicidal activity of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and growth of certain fungi.
Pharmacokinetics
The lipophilicity of similar compounds has been studied , suggesting that this compound may also have certain lipophilic properties, which could impact its bioavailability.
Result of Action
Based on the fungicidal activity of similar compounds , it can be inferred that this compound may lead to the death of certain fungi.
Preparation Methods
The synthesis of ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyridine structure. This is followed by the introduction of the thiadiazole and ethyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs .
Chemical Reactions Analysis
ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Comparison with Similar Compounds
ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: This compound has a similar thiadiazole structure but lacks the pyrazolo[1,5-a]pyridine moiety.
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the core pyrazolo[1,5-a]pyridine structure but may have different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-[(4-methylthiadiazole-5-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-3-22-14(21)10-7-15-19-5-4-9(6-11(10)19)16-13(20)12-8(2)17-18-23-12/h4-7H,3H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONASJLLGJEHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(N=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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